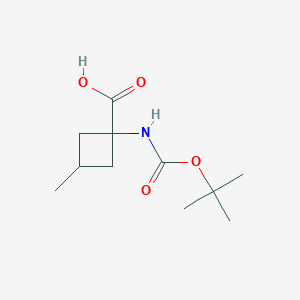

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine functionalities from undesired reactions. This compound is of interest due to its stability and utility in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, the reaction of tert-butyl dicarbonate with amino acid derivatives in the presence of a base under controlled temperature and pressure conditions is a common industrial approach .

Analyse Des Réactions Chimiques

Types of Reactions

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to form substituted products.

Major Products Formed

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

The Boc group is widely utilized in the synthesis of peptides due to its effectiveness in protecting amine groups during the coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups.

- Case Study : In a study published in Molecules, researchers demonstrated a method for synthesizing peptides using Boc-protected amino acids, achieving high yields and purity . The ability to easily remove the Boc group under mild acidic conditions makes it an ideal choice for sequential peptide synthesis.

2.2 Drug Development

Boc-amino acids are crucial in the development of pharmaceuticals, particularly in designing inhibitors and active pharmaceutical ingredients (APIs). Their structural versatility allows for modifications that can enhance biological activity.

- Example : The synthesis of novel cyclic peptides that exhibit anti-cancer properties often involves Boc-protected amino acids as building blocks. These compounds can be modified to improve their efficacy and selectivity against cancer cell lines.

Applications in Organic Synthesis

3.1 Building Blocks for Complex Molecules

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis, allowing chemists to construct complex molecular architectures.

- Synthesis Pathways : The compound can undergo various transformations such as alkylation, acylation, and cyclization reactions, facilitating the synthesis of more complex structures .

Applications in Materials Science

4.1 Polymer Chemistry

The incorporation of Boc-protected amino acids into polymer matrices has been explored for the development of smart materials with tailored properties.

- Research Findings : Studies have shown that polymers containing Boc-amino acid units exhibit enhanced mechanical properties and responsiveness to environmental stimuli, making them suitable for applications in drug delivery systems and tissue engineering .

Mécanisme D'action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: Another common protecting group used in peptide synthesis.

Carbobenzoxy (Cbz) protected amino acids: Used for similar purposes but with different deprotection conditions.

Uniqueness

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it particularly useful in multi-step synthesis where selective deprotection is required .

Activité Biologique

1-((tert-Butoxycarbonyl)amino)-3-methylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H19NO4 and CAS number 1630907-04-8, is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which plays a crucial role in its reactivity and biological interactions.

- Molecular Weight : 229.28 g/mol

- Purity : 97%

- IUPAC Name : 3-(((tert-butoxycarbonyl)amino)methyl)cyclobutane-1-carboxylic acid

- SMILES Notation : CC(C)(C)OC(=O)NCC1CC(C(=O)O)C1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antiviral properties. The presence of the cyclobutane ring structure is significant as it often contributes to unique interactions with biological targets.

Anticancer Activity

Recent research has indicated that cyclobutane derivatives can exhibit promising anticancer properties. For instance, a study involving various cyclobutane derivatives reported their inhibitory activity against different cancer cell lines, suggesting that modifications to the cyclobutane structure can enhance biological efficacy .

Table 1: Anticancer Activity of Cyclobutane Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclobutane A | HeLa | 12.5 | |

| Cyclobutane B | MCF-7 | 8.3 | |

| 1-Boc-Cyclobutane | A549 | 15.0 |

Antiviral Activity

Additionally, there is emerging evidence regarding the antiviral potential of cyclobutane derivatives. In particular, some derivatives have shown effectiveness against viral infections such as Zika virus and others through mechanisms involving inhibition of viral replication .

Table 2: Antiviral Activity of Selected Cyclobutane Derivatives

| Compound Name | Virus Targeted | EC50 (µM) | Reference |

|---|---|---|---|

| Cyclobutane C | Zika Virus | 5.0 | |

| Cyclobutane D | Influenza A | 10.0 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cancer cell proliferation or viral replication.

- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell growth and differentiation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of cyclobutane derivatives, including this compound. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) .

Propriétés

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-11(6-7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPNYOGGJJJOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.